molecular formula C24H17ClO5 B4665001 benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B4665001
M. Wt: 420.8 g/mol
InChI Key: ITGSMVWJSINDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the reaction of 4-chlorophenyl acetic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The overall yield of the reaction is generally high, and the purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to a dihydro derivative.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, dihydro derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-{[3-(4-methylphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
  • Benzyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
  • Benzyl 2-{[3-(4-bromophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Uniqueness

Benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c25-19-9-6-17(7-10-19)21-12-18-8-11-20(13-22(18)30-24(21)27)28-15-23(26)29-14-16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGSMVWJSINDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 3
Reactant of Route 3
benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 4
Reactant of Route 4
benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 5
Reactant of Route 5
benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 6
Reactant of Route 6
benzyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.